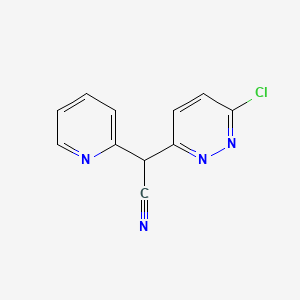

2-(6-Chloropyridazin-3-yl)-2-(pyridin-2-yl)acetonitrile

Description

2-(6-Chloropyridazin-3-yl)-2-(pyridin-2-yl)acetonitrile (molecular formula: C₁₂H₇ClN₄, molecular weight: 258.66 g/mol) is a bifunctional heterocyclic compound featuring a pyridazine ring substituted with a chlorine atom at position 6 and a pyridine ring at position 2. Synthesized via nucleophilic substitution reactions, this compound exhibits a melting point of 144–146°C and is characterized by distinct spectroscopic signatures (¹H NMR, IR) and elemental analysis data . Its structural framework makes it a candidate for agrochemical and pharmaceutical applications, particularly in fungicidal and antibacterial studies.

Properties

IUPAC Name |

2-(6-chloropyridazin-3-yl)-2-pyridin-2-ylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN4/c12-11-5-4-10(15-16-11)8(7-13)9-3-1-2-6-14-9/h1-6,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRUUQMRAWJZDCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(C#N)C2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00955460 | |

| Record name | (6-Chloropyridazin-3-yl)(pyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00955460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338779-25-2 | |

| Record name | (6-Chloropyridazin-3-yl)(pyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00955460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloropyridazin-3-yl)-2-(pyridin-2-yl)acetonitrile can be achieved through several synthetic routes. One common method involves the reaction of 6-chloropyridazine with 2-bromopyridine in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Another approach involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 6-chloropyridazine is coupled with 2-pyridylboronic acid in the presence of a palladium catalyst and a base like sodium carbonate. The reaction is usually performed in a solvent like tetrahydrofuran (THF) under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloropyridazin-3-yl)-2-(pyridin-2-yl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous or acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogen atoms added to the structure.

Substitution: Substituted derivatives where the chlorine atom is replaced by the nucleophile.

Scientific Research Applications

Medicinal Chemistry

The primary application of 2-(6-Chloropyridazin-3-yl)-2-(pyridin-2-yl)acetonitrile lies in medicinal chemistry . Research indicates that this compound interacts with specific molecular targets such as enzymes and receptors, suggesting potential therapeutic applications in treating various diseases, including neurological and inflammatory disorders.

Biological Studies

In biological studies, this compound is utilized to explore its interactions with biological macromolecules. These studies help in understanding its effects on cellular processes and the potential side effects associated with its use.

Materials Science

The compound is also explored in materials science for its potential use in synthesizing novel materials with unique electronic and optical properties. Its structural characteristics allow for modifications that can lead to materials suitable for various applications, including:

- Organic Electronics : Development of organic semiconductors.

- Sensors : Creation of sensitive detection materials due to its chemical reactivity.

Chemical Reactions Analysis

The compound can undergo various chemical reactions, including:

- Oxidation : Using agents like potassium permanganate or hydrogen peroxide.

- Reduction : Utilizing reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution Reactions : Nucleophilic substitution at the chlorine atom can lead to diverse derivatives.

Mechanism of Action

The mechanism of action of 2-(6-Chloropyridazin-3-yl)-2-(pyridin-2-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Aromatic Ring

Phenylthio-Substituted Derivatives

Compound 37 : 2-(4-Chlorophenyl)-2-[6-(phenylthio)pyridazin-3-yl]acetonitrile

- Molecular Formula : C₁₈H₁₂ClN₃S

- Molecular Weight : 337.82 g/mol

- Melting Point : 163–165°C

- Key Features : The phenylthio group at position 6 enhances lipophilicity compared to the pyridin-2-yl group in the target compound. This substitution increases molecular symmetry, contributing to a higher melting point .

- The lower melting point compared to Compound 37 suggests reduced crystalline packing efficiency .

Halogen-Substituted Derivatives

- 2-(2,4-Dichlorophenyl) Analog : 2-(6-chloropyridazin-3-yl)-2-(2,4-dichlorophenyl)acetonitrile

- Molecular Formula : C₁₂H₆Cl₃N₃

- Molecular Weight : 292.55 g/mol

- Key Features : Additional chlorine atoms on the phenyl ring amplify electron-withdrawing effects, which may enhance reactivity in nucleophilic environments. Structural analysis via SMILES and InChI highlights steric hindrance differences compared to the target compound .

Core Heterocycle Modifications

Imidazopyridine Derivatives

- 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-α]pyridine-3-acetonitrile Molecular Formula: C₁₅H₉Cl₂N₃ Molecular Weight: 302.16 g/mol Key Features: Replacement of pyridazine with imidazopyridine introduces a fused bicyclic system, increasing molecular complexity.

Trifluoromethyl-Substituted Pyridine

- 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile

Simplified Structural Analogs

Implications of Structural Differences

- Electronic Effects : Electron-withdrawing groups (e.g., Cl, CF₃) increase electrophilicity, enhancing reactivity in cross-coupling reactions. Conversely, electron-donating groups (e.g., OMe) may improve solubility but reduce stability .

- The target compound’s pyridin-2-yl group offers a balance between steric bulk and electronic neutrality .

Biological Activity

2-(6-Chloropyridazin-3-yl)-2-(pyridin-2-yl)acetonitrile, identified by its CAS number 118005-97-3, is a heterocyclic compound featuring both pyridazine and pyridine rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development targeting various diseases.

Chemical Structure and Properties

The molecular formula of this compound is CHClN, with a molecular weight of 230.65 g/mol. Its structure includes a chlorine atom at the 6-position of the pyridazine ring, which may influence its reactivity and interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHClN |

| Molecular Weight | 230.65 g/mol |

| CAS Number | 118005-97-3 |

Research indicates that this compound interacts with specific enzymes and receptors in biological systems. Its mechanism of action likely involves the modulation of enzyme activity, which is crucial for various biochemical pathways. This interaction can lead to therapeutic effects, particularly in treating neurological and inflammatory diseases.

Biological Activity

The biological activity of this compound has been explored through various studies, focusing on its pharmacological potential:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, thus providing a basis for therapeutic applications.

- Receptor Modulation : It has been shown to bind to certain receptors, influencing their activity and potentially altering cellular responses.

- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial activity against certain pathogens.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Study on Neuroprotection : A study demonstrated that this compound could protect neuronal cells from oxidative stress, indicating its potential use in neurodegenerative diseases.

- Anti-inflammatory Activity : In vitro assays revealed that it could reduce pro-inflammatory cytokine production in activated macrophages, suggesting its role as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

The structural uniqueness of this compound can be contrasted with similar compounds to highlight its distinct biological properties:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(Pyridin-4-yl)acetonitrile | Pyridine ring, acetonitrile group | Different substitution pattern on the pyridine ring |

| 6-Chloro-2-pyridinylpyridazine | Pyridazine core with chlorinated pyridine | Similar core but lacks the acetonitrile functionality |

| 5-(Chloromethyl)pyridazin-3(2H)-one | Pyridazine with chloromethyl group | Different functional group leading to distinct reactivity |

The presence of the chlorine atom in this compound enhances its reactivity and potential interactions with biological targets compared to its analogs.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Direct Reaction : A common synthetic route involves reacting 6-chloropyridazine with 2-bromopyridine in the presence of a base such as potassium carbonate.

- Palladium-Catalyzed Coupling : Another method employs palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.

Q & A

Q. Methodological Insight :

- Use software like Gaussian or ORCA with B3LYP/6-31G(d) basis sets for accurate modeling.

- Validate computational results with experimental spectroscopic data (e.g., NMR, IR) .

What spectroscopic and crystallographic techniques are most effective for structural confirmation?

Basic Question

Nuclear Magnetic Resonance (NMR) :

Q. X-ray Crystallography :

- Resolve bond lengths and angles (e.g., C-Cl bond length ~1.73 Å in chloropyridazine derivatives) .

- Validate stereoelectronic effects predicted by DFT .

Advanced Tip : Pair XRD with Hirshfeld surface analysis to study intermolecular interactions influencing crystallinity .

How do competing reaction mechanisms (e.g., SNAr vs. radical pathways) affect the synthesis of this compound?

Advanced Question

The chloropyridazine moiety undergoes nucleophilic aromatic substitution (SNAr) due to electron-withdrawing effects of chlorine and the pyridine ring. However, competing pathways may arise:

- Radical pathways : Under light or radical initiators (e.g., AIBN), chlorine atoms may abstract hydrogen, leading to byproducts.

- Elimination : High temperatures or strong bases can dehydrohalogenate intermediates, reducing yield.

Q. Mitigation Strategies :

- Use anhydrous conditions and inert atmospheres (N₂/Ar) to suppress radical side reactions.

- Optimize base strength (e.g., NaHCO₃ over NaOH) to favor SNAr .

What strategies are recommended for resolving contradictions in bioactivity data across studies?

Advanced Question

Discrepancies in bioactivity data (e.g., COX-1/COX-2 inhibition) may arise from:

- Purity issues : Ensure >95% purity via HPLC and elemental analysis.

- Assay variability : Standardize protocols (e.g., enzyme concentration, incubation time) .

- Structural analogs : Compare with derivatives (e.g., 2-phenyl-2-(pyridin-2-yl)acetonitrile) to isolate substituent effects .

Case Study : In COX inhibition studies, pyridazine derivatives showed higher selectivity for COX-2 when electron-withdrawing groups (e.g., Cl) were para to the active site .

How can regiocontrolled functionalization of the pyridazine ring be achieved?

Advanced Question

Regioselectivity is governed by:

- Electronic effects : Chlorine at position 6 deactivates the ring, directing substitutions to position 3.

- Catalytic systems : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) enables selective arylations .

Example : Microwave-assisted amination of 3,6-dichloropyridazine with benzyl cyanide yielded 85% regioselectivity for the 3-position .

What computational and experimental approaches are used to predict metabolic stability?

Advanced Question

- In silico tools : Use ADMET predictors (e.g., SwissADME) to estimate metabolic sites (e.g., cytochrome P450 oxidation of pyridine rings).

- In vitro assays : Microsomal stability tests (human liver microsomes) quantify half-life (t₁/₂) under physiological conditions.

Key Finding : Acetonitrile derivatives with electron-deficient pyridazine rings exhibit slower hepatic clearance due to reduced CYP450 affinity .

What are the challenges in scaling up synthesis from lab to pilot plant?

Advanced Question

Q. Scale-Up Data :

| Parameter | Lab Scale (1 g) | Pilot Scale (1 kg) |

|---|---|---|

| Reaction Time | 6 h | 4 h (flow reactor) |

| Purity | 95% | 92% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.